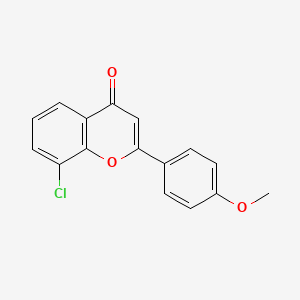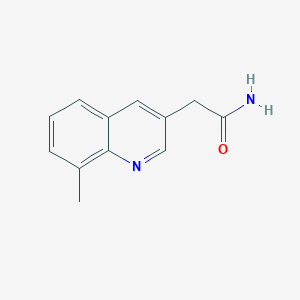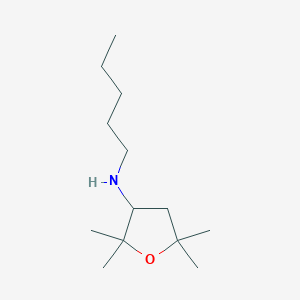
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine is a heterocyclic compound with a unique structure that includes a five-membered oxolane ring substituted with four methyl groups and an amine group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid: Another related compound with a pyrrolin ring and carboxylic acid group.
Uniqueness
2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine is unique due to its specific substitution pattern and the presence of an amine group attached to a pentyl chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-pentyloxolan-3-amine |
InChI |
InChI=1S/C13H27NO/c1-6-7-8-9-14-11-10-12(2,3)15-13(11,4)5/h11,14H,6-10H2,1-5H3 |
InChI Key |
OONQEIBGLRZEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


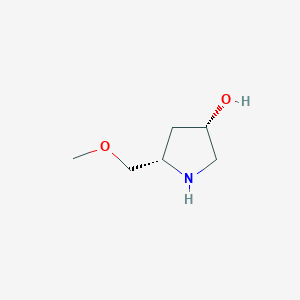

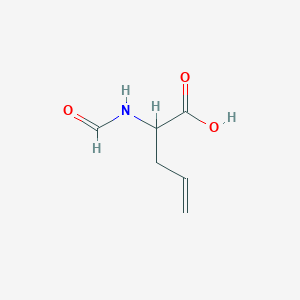
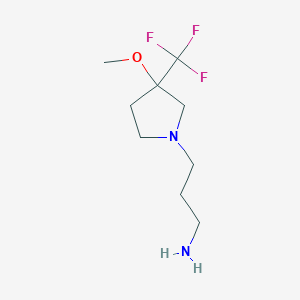
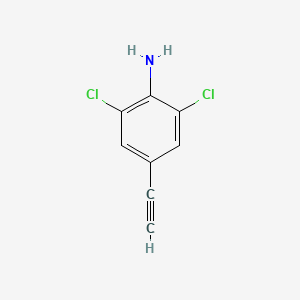

![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
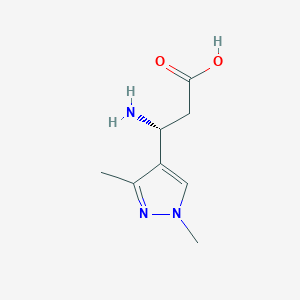
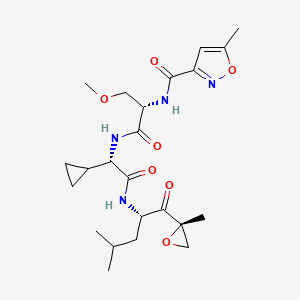
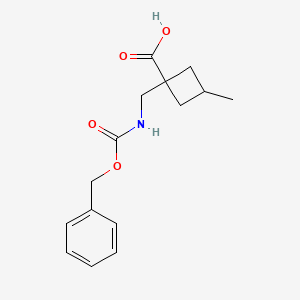
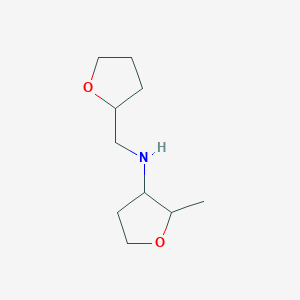
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
